N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide -

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide

Catalog Number: EVT-3709608
CAS Number:
Molecular Formula: C22H16ClN3O
Molecular Weight: 373.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. These compounds are often explored for their potential use as ligands for both central and peripheral benzodiazepine receptors. Derivatives with substitutions at different positions on the imidazo[1,2-a]pyridine core demonstrate varying affinities and selectivities for these receptors. They have shown promising results in preclinical studies for various therapeutic areas.

Synthesis Analysis
  • Condensation reactions: Starting from 2-aminopyridine and α-halo ketones or aldehydes, a cyclization reaction can be employed to form the imidazo[1,2-a]pyridine core.
  • Multi-step synthesis: Building upon the imidazo[1,2-a]pyridine core, various substituents can be introduced through a series of reactions, such as alkylation, acylation, or amide bond formation.
Molecular Structure Analysis
  • X-ray crystallography: Provides detailed information on the 3D structure, including bond lengths, bond angles, and torsion angles. This technique was used to determine the structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, a related imidazo[1,2-a]pyridine derivative.
Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives depends on their specific biological target. For compounds interacting with benzodiazepine receptors, the mechanism involves binding to the receptor and modulating its activity. This modulation can lead to various downstream effects, depending on the receptor subtype and the nature of the compound (agonist, antagonist, or inverse agonist).

Applications
  • Ligands for Benzodiazepine Receptors: These compounds have been explored for their potential in treating anxiety, insomnia, and seizures, as they can interact with both central and peripheral benzodiazepine receptors.
  • PET Imaging Agents: Some imidazo[1,2-a]pyridine derivatives have been labeled with radioisotopes like carbon-11 or fluorine-18 for use in Positron Emission Tomography (PET) imaging studies. For example, [11C]CLINME has been developed as a potential PET tracer for imaging peripheral benzodiazepine receptors.
  • Antimicrobial Agents: Bis(thioxopyridine), bis(pyrazolo[3,4-b]pyridine), and other bis-derivatives have demonstrated potential antimicrobial activity, suggesting a possible application in treating bacterial infections.
  • Antitumor Agents: Imidazolidin-2-1,3-disubstituted derivatives have been investigated for their potential as inhibitors of the enzyme CYP17, which is involved in steroid hormone biosynthesis and relevant to the treatment of prostate cancer.
  • CDK2 Inhibitors: Pyridone derivatives, including pyrazolopyridines and furopyridines, have shown promising results as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. These compounds have demonstrated antiproliferative activity against various human cancer cell lines, suggesting their potential as anticancer agents.

2-[6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME)

Compound Description: CLINME is a radioligand designed for imaging peripheral benzodiazepine receptors using Positron Emission Tomography (PET). It was developed from a series of 2-(iodophenyl)imidazo[1,2-a]pyridineacetamides initially labeled with iodine-123 for Single Photon Emission Tomography (SPECT) imaging. []

Relevance: CLINME shares the core imidazo[1,2-a]pyridine structure with N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide. Both compounds feature a 6-chloro substituent on the imidazo[1,2-a]pyridine ring and a phenyl group at the 2-position. The key difference lies in the substituent at the 3-position, where CLINME has an N-ethyl-N-methylacetamide group, while the target compound features a 3-phenylacrylamide group. []

Ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate

Compound Description: This compound exhibits selectivity for peripheral-type benzodiazepine receptors (IC50 13 nM) and weak binding to central receptors. It was synthesized as part of a study exploring the binding affinity of imidazo[1,2-a]pyridazine analogs to central and peripheral benzodiazepine receptors. []

Relevance: This compound shares a core structure of 6-chloro-2-phenylimidazo[1,2-a]pyridine with N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide. Both compounds feature a 6-chloro substituent and a phenyl group at the 2-position of the imidazo[1,2-a]pyridine ring. The primary difference lies in the substituent at the 3-position. []

N,N-dialkyl(2-phenylimidazo[1,2-alpha]pyridin-3-yl)acetamides

Compound Description: This series of compounds demonstrated high affinity and selectivity for either central benzodiazepine receptors (CBR) or peripheral benzodiazepine receptors (PBR) depending on the substituents at the 6- and/or 8-position on the imidazo[1,2-alpha]pyridine ring. Notably, 6-substituted compounds displayed a range of IC50 ratios (IC50(CBR)/IC50(PBR)) indicating varying selectivity, while 6,8-disubstituted compounds showed over 1000-fold selectivity for PBR over CBR. []

Relevance: These compounds share a core 2-phenylimidazo[1,2-alpha]pyridine structure with N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide. They both have a phenyl group at the 2-position and an acetamide moiety. The key difference lies in the presence of the 6-chloro substituent and the additional phenyl group linked to the acrylamide in the target compound. []

Compound Description: These four compounds were synthesized and displayed high in vitro affinity and selectivity for PBR compared to CBR. Their corresponding radiolabeled compounds, [18F]PBR102, [18F]PBR111, [18F]PBR099, and [18F]PBR146, were prepared and evaluated as potential imaging agents for PBR expression in neurodegenerative disorders using PET. []

Relevance: The first two compounds, PBR102 and PBR111, share a similar core structure with N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide, particularly the 6-chloro-2-phenylimidazo[1,2-a]pyridine moiety. The difference lies in the substituent at the 3-position, where PBR102 and PBR111 have a diethylacetamide group instead of the 3-phenylacrylamide group present in the target compound. []

Compound Description: This compound and its 6-methyl and 6-iodo derivatives undergo photoisomerization upon UV-illumination. This process yields minor (E)-isomers and predominantly (E,Z)-mixtures of N -(pyridin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amines. Similar furanoic derivatives are obtained from the 5-methyl, 7-methyl, 8-methyl, and 5-phenyl derivatives of the (Z)-ketone. []

Relevance: (Z)-3-(2-phenylimidazo[1,2- a ]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one shares the 2-phenylimidazo[1,2-a]pyridine core with N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide. The major difference is the presence of a 6-chloro substituent and a 3-phenylacrylamide group in the target compound, while the related compound has a 1,3-diphenylprop-2-en-1-one substituent at the 3-position. []

2-(2-chloro-6-(m-tolyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide

Compound Description: This compound has been studied for its antitumor activity and its synthesis, crystal structure, DFT calculations, vibrational properties, and Hirshfeld surface analysis have been reported. []

Relevance: This compound and N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide both belong to the class of 2-aryl-6-chloroimidazo[1,2-a]pyridine-3-yl acetamides. They share the core structure of 6-chloroimidazo[1,2-a]pyridine with an aryl substituent at the 2-position and an acetamide group at the 3-position. The key difference lies in the specific aryl group; the related compound has a m-tolyl group while the target compound has a phenyl group. []

2-(6-Chloro-2-(4-(3-[18F]fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide

Compound Description: This compound is a radiolabeled tracer used in PET imaging. [, ]

Relevance: This compound and N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide both belong to the class of 2-aryl-6-chloroimidazo[1,2-a]pyridine-3-yl acetamides. They share a core structure of 6-chloroimidazo[1,2-a]pyridine with an aryl substituent at the 2-position and a diethylacetamide group at the 3-position. The difference lies in the specific aryl group: the related compound has a para-substituted phenyl group with a fluoropropoxy chain while the target compound has an unsubstituted phenyl group. [, ]

Properties

Product Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide

IUPAC Name

(E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

InChI

InChI=1S/C22H16ClN3O/c23-18-12-13-19-24-21(17-9-5-2-6-10-17)22(26(19)15-18)25-20(27)14-11-16-7-3-1-4-8-16/h1-15H,(H,25,27)/b14-11+

InChI Key

HDAHLTKOXVYKJO-SDNWHVSQSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.